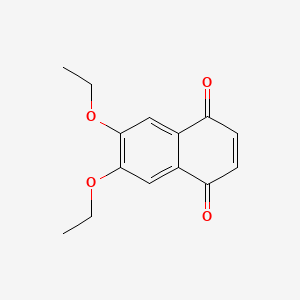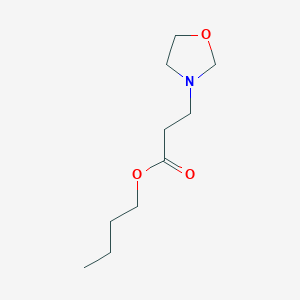
Butyl 3-(1,3-oxazolidin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(1,3-oxazolidin-3-yl)propanoate is a chemical compound that belongs to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(1,3-oxazolidin-3-yl)propanoate typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the oxazolidine ring. The butyl ester group is introduced via esterification reactions. Common reagents used in these reactions include butanol, propanoic acid, and catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(1,3-oxazolidin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted oxazolidines
Scientific Research Applications
Butyl 3-(1,3-oxazolidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics.
Industry: Utilized as an intermediate in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of butyl 3-(1,3-oxazolidin-3-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial cell walls by binding to enzymes involved in peptidoglycan formation. This disruption leads to the weakening of the cell wall and eventual cell death. The compound’s oxazolidine ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups.
Oxazolines: Unsaturated analogues of oxazolidines with similar chemical properties.
Bisoxazolidines: Contain two oxazolidine rings and are used in polyurethane coatings.
Uniqueness
Butyl 3-(1,3-oxazolidin-3-yl)propanoate is unique due to its butyl ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic applications and enhances its potential as a bioactive compound.
Properties
CAS No. |
92001-93-9 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
butyl 3-(1,3-oxazolidin-3-yl)propanoate |
InChI |
InChI=1S/C10H19NO3/c1-2-3-7-14-10(12)4-5-11-6-8-13-9-11/h2-9H2,1H3 |
InChI Key |
LYKCPLQPWJBJLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCN1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



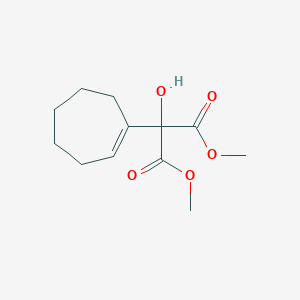
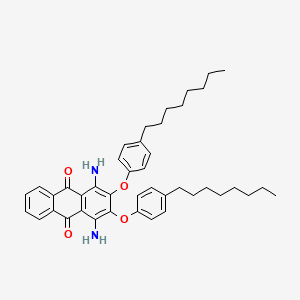

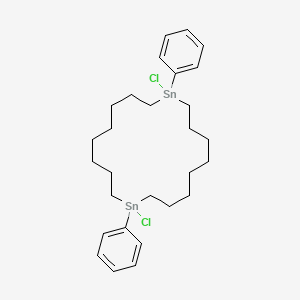
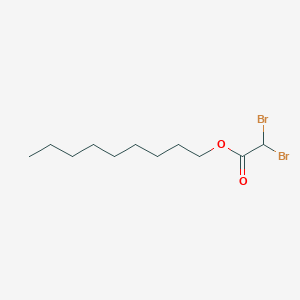
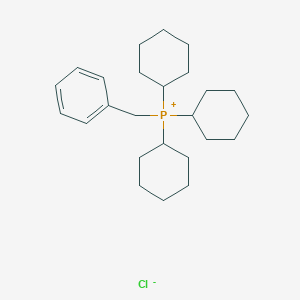
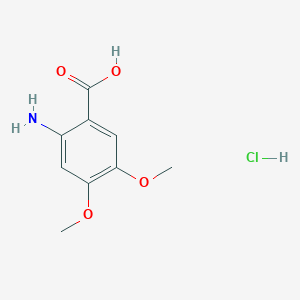
![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)

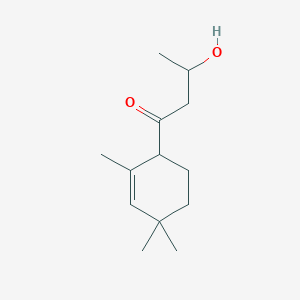
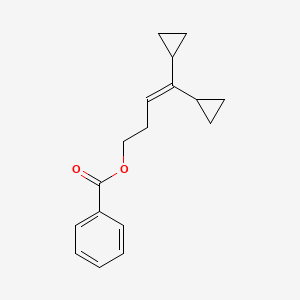
![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)
